4-Bromo-2-cyano-3-nitrobenzenesulfonyl chloride
Overview
Description
4-Bromo-2-cyano-3-nitrobenzenesulfonyl chloride is a chemical compound with the molecular formula C7H2BrClN2O4S. It is a derivative of benzenesulfonyl chloride, featuring bromine, cyano, and nitro substituents on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-cyano-3-nitrobenzenesulfonyl chloride typically involves multi-step organic reactions. One common method starts with the nitration of bromobenzene to introduce the nitro group. This is followed by a cyanation reaction to add the cyano group. Finally, sulfonylation with chlorosulfonic acid introduces the sulfonyl chloride group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-cyano-3-nitrobenzenesulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Coupling Reactions: The cyano group can participate in coupling reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or alcohols, often in the presence of a base such as triethylamine.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Coupling: Boronic acids or esters in the presence of a palladium catalyst and a base.
Major Products Formed
Substitution: Formation of sulfonamides or sulfonate esters.
Reduction: Formation of 4-bromo-2-cyano-3-aminobenzenesulfonyl chloride.
Coupling: Formation of biaryl compounds with various functional groups.
Scientific Research Applications
4-Bromo-2-cyano-3-nitrobenzenesulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Development: Potential use in the development of new drugs due to its unique functional groups.
Material Science: Utilized in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-cyano-3-nitrobenzenesulfonyl chloride depends on the specific reaction it undergoes. For example, in substitution reactions, the sulfonyl chloride group acts as an electrophile, reacting with nucleophiles to form new bonds. The nitro and cyano groups can influence the reactivity and stability of the compound through their electron-withdrawing effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-cyano-3-nitrobenzenesulfonamide
- 4-Bromo-2-cyano-3-nitrobenzenesulfonate
- 4-Bromo-2-cyano-3-aminobenzenesulfonyl chloride
Uniqueness
4-Bromo-2-cyano-3-nitrobenzenesulfonyl chloride is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate for various chemical reactions and applications .
Properties
IUPAC Name |
4-bromo-2-cyano-3-nitrobenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClN2O4S/c8-5-1-2-6(16(9,14)15)4(3-10)7(5)11(12)13/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNCVWWESYSJHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1S(=O)(=O)Cl)C#N)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.